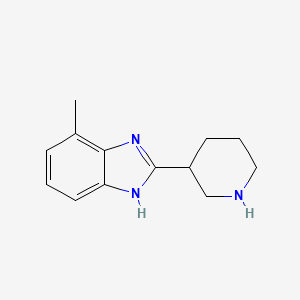

7-Methyl-2-piperidin-3-yl-1H-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Methyl-2-piperidin-3-yl-1H-benzimidazole is a heterocyclic compound with the molecular formula C13H17N3 and a molecular weight of 215.3 g/mol . It is a benzimidazole derivative, which is a class of compounds known for their diverse biological and pharmacological activities . This compound is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-piperidin-3-yl-1H-benzimidazole typically involves the formation of the benzimidazole ring followed by the introduction of the piperidine moiety. One common method is the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole core. The piperidine ring can then be introduced through nucleophilic substitution reactions .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .

Analyse Chemischer Reaktionen

Condensation and Cyclization

-

Key reaction : Formation of the benzimidazole core via condensation of 4-methyl-1,2-phenylenediamine derivatives with piperidine-3-carboxylic acid intermediates under acidic conditions .

-

Conditions :

Functionalization of Piperidine Moiety

-

Nucleophilic substitution : Introduction of the piperidine ring via reaction of chlorinated intermediates with 3-aminopiperidine under basic conditions (e.g., K₂CO₃ in DMF) .

Oxidation Reactions

The methyl group at position 7 and the piperidine ring are susceptible to oxidation:

Reduction Reactions

Selective reduction of the benzimidazole ring or substituents:

-

Benzimidazole Ring Reduction :

-

Nitrile Reduction :

Substitution Reactions

The piperidine nitrogen and benzimidazole NH participate in nucleophilic substitution:

Piperidine Functionalization

-

Alkylation :

Benzimidazole NH Substitution

-

Acylation :

Biological Interactions

The compound interacts with biological targets through hydrogen bonding and π-stacking:

Comparative Reactivity

The compound’s reactivity differs from structurally similar analogs:

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Analgesic and Anti-inflammatory Properties

Research indicates that benzimidazole derivatives, including 7-Methyl-2-piperidin-3-yl-1H-benzimidazole, exhibit notable analgesic and anti-inflammatory effects. For instance, compounds derived from benzimidazole have shown significant inhibition of nitric oxide production and TNF-α in vitro, suggesting their potential as anti-inflammatory agents. In animal models, certain derivatives demonstrated a reduction in edema comparable to standard drugs like ibuprofen .

Case Study:

A study evaluated the analgesic activity of various benzimidazole derivatives, reporting that certain compounds significantly reduced writhing responses in mice, indicating potent analgesic effects .

2. Gastroprotective Effects

Benzimidazole derivatives are also known for their gastroprotective properties. Compounds have been synthesized that inhibit gastric acid secretion and protect against ulcers in animal models. For example, a series of pyrimidylthiomethyl benzimidazoles exhibited significant antiulcer activity, outperforming established treatments like omeprazole in some cases .

Data Table: Antiulcer Activity of Benzimidazole Derivatives

| Compound | Dose (mg/kg) | % Ulcer Protection | Comparison Drug |

|---|---|---|---|

| 174 | 10 | 85% | Omeprazole |

| 175 | 30 | 90% | Omeprazole |

| 181 | 10 | 78% | Omeprazole |

Mechanistic Insights

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes relevant to various diseases. For instance, it has shown promise as an inhibitor of TRPC5 channels, which are implicated in various pathophysiological processes . The structural characteristics of the piperidine ring contribute to its binding affinity at the catalytic sites of these enzymes, enhancing its therapeutic potential.

4. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of benzimidazole derivatives against pathogens such as Helicobacter pylori. Compounds have been identified that effectively inhibit the growth and adhesion of this bacterium to gastric epithelial cells, highlighting their potential use in treating gastric infections .

Wirkmechanismus

The mechanism of action of 7-Methyl-2-piperidin-3-yl-1H-benzimidazole is not fully understood. like other benzimidazole derivatives, it is believed to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways and result in therapeutic effects . Further research is needed to elucidate the specific molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Methyl-2-piperidin-3-yl-1H-benzimidazole dihydrochloride

- 2-(7-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride

- 2-(Piperidin-3-ylmethyl)-1H-benzimidazole

Uniqueness

7-Methyl-2-piperidin-3-yl-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidine ring enhances its solubility and bioavailability, making it a valuable compound for research and potential therapeutic applications .

Biologische Aktivität

Overview

7-Methyl-2-piperidin-3-yl-1H-benzimidazole is a heterocyclic compound with the molecular formula C13H17N3 and a molecular weight of 215.3 g/mol. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities, particularly as an antimicrobial and anticancer agent.

Synthesis

The synthesis of this compound typically involves the formation of the benzimidazole core through the condensation of o-phenylenediamine with suitable carboxylic acids under acidic conditions. The piperidine moiety is introduced via nucleophilic substitution reactions, optimizing reaction conditions to maximize yield and purity.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets, including enzymes and receptors, which can modulate biological pathways leading to therapeutic effects.

Antimicrobial Properties

Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds structurally related to this compound display potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various derivatives range significantly, showcasing their potential effectiveness in combating infections .

| Compound | Target | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus | 18 |

| E. coli | 22 | |

| B. subtilis | 20 |

Anticancer Activity

In addition to antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that certain benzimidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with tumor growth .

Case Studies

A notable case study involved the evaluation of a series of benzimidazole-piperidine derivatives, including this compound, which were tested for their nociceptive activities. The results indicated that these compounds did not exhibit nonspecific sedative or neuromuscular blocker effects, suggesting their potential utility in pain management without significant side effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications on the benzimidazole ring significantly influence biological activity. For example, the introduction of different substituents on the piperidine ring has been correlated with enhanced antimicrobial and anticancer properties .

| Modification | Effect on Activity |

|---|---|

| Halogen substitutions | Increased metabolic stability |

| Hydroxyl groups | Enhanced inhibitory action |

| Alkyl substitutions | Varied activity profiles |

Eigenschaften

IUPAC Name |

4-methyl-2-piperidin-3-yl-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-9-4-2-6-11-12(9)16-13(15-11)10-5-3-7-14-8-10/h2,4,6,10,14H,3,5,7-8H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOBRCDZOVISOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)C3CCCNC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.